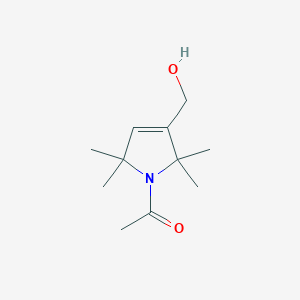

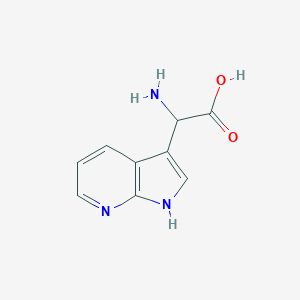

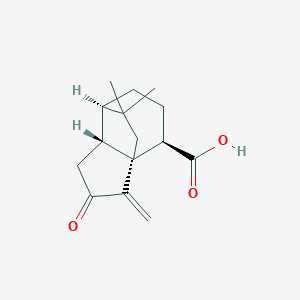

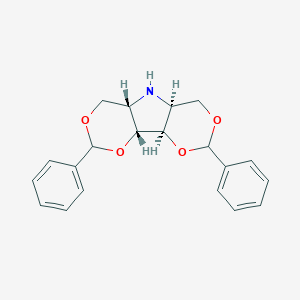

![molecular formula C₁₀H₁₉N₂O₃ B016079 [(3R,4S)-4-氨基-3-羧基-2,2,6,6-四甲基哌啶-1-基]氧化氮基 CAS No. 691364-98-4](/img/structure/B16079.png)

[(3R,4S)-4-氨基-3-羧基-2,2,6,6-四甲基哌啶-1-基]氧化氮基

描述

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl is a spin-labeled, achiral Calpha-tetrasubstituted amino acid, recognized for its applications as a beta-turn and 3(10)/alpha-helix promoter in peptides, an effective electron paramagnetic resonance probe, and fluorescence quencher (Martin et al., 2001).

Synthesis Analysis

The compound can be synthesized from 2,2,6,6-tetramethyl-4-oxo-piperidine through oxidation, followed by a Bucherer-Bergs synthesis, achieving the formation of the amino acid with good yield when reacting the derived amino acids with phosgene (Seidemann & Dulog, 1986).

Molecular Structure Analysis

Molecular structure analyses, including experimental and computational studies, have been conducted to understand the compound's non-linear optical properties and its interactions, potentially contributing to tubulin polymerization inhibition and anticancer activity (Jayarajan et al., 2019).

Chemical Reactions and Properties

The compound has been utilized in various oxidation reactions, demonstrating its capabilities as both a stoichiometric and catalytic oxidant. Its cost-effectiveness and environmental friendliness are highlighted through the synthesis of derivatives like Bobbitt's salt, showcasing a wide range of applications from alcohol oxidation to oxidative cleavage of benzyl ethers (Mercadante et al., 2013).

Physical Properties Analysis

The crystal structure of derivatives, such as the glucopyranoside conjugate, reveals an orthorhombic arrangement, indicating head-to-tail arrangements and providing insights into the compound's solid-state characteristics (Cinget et al., 1991).

科学研究应用

抗氧化潜力和生物医学应用:TEMPO 衍生物,特别是 6-羟基-2,5,7,8-四甲基色满-2-羧酸(生育酚)的自旋标记酰胺,已证明具有抗氧化特性。这些化合物有望应用于生物医学研究,特别是涉及磁共振成像 (MRI) 的研究 (Yushkova 等,2013).

在材料科学和生物化学中的用途:TEMPO 作为一种氮氧化物自旋标记、非手性 Cα-四取代 α-氨基酸,已被发现能有效诱导肽中的 β-转角和 310/α-螺旋结构。它用作刚性电子自旋共振探针和荧光猝灭剂,使其成为材料科学和生物化学中的宝贵工具 (Toniolo 等,1998).

金属配合物中的磁矩和 EPR 光谱:已研究金属离子与 TEMPO 衍生物形成的配合物的磁矩和电子顺磁共振 (EPR) 光谱。这些性质表明在需要了解自由基及其与金属相互作用的领域中的应用 (Weissgerber & Schwarzhans,1976).

顺磁单体合成:已报道了 4-氨基-4-羧基-2,2,6,6-四甲基哌啶-1-氧基的 N-羧酸酐(一种顺磁单体)的合成。这与自旋标记有关,自旋标记是一种用于研究分子在各种系统中的运动和相互作用的技术 (Seidemann & Dulog,1986).

自旋标记肽的合成:TEMPO 已使用固相合成有效地掺入肽序列中。这对于肽化学和生物化学研究非常重要,尤其是在研究生物大分子结构和动力学的背景下 (Martin 等,2001).

有机自由基电池中的电化学性质:TEMPO 衍生物已被合成并评估其电化学性质,特别是在有机自由基电池中用作阴极材料。这表明 TEMPO 在能量存储和转换技术中具有潜在的应用 (Xu 等,2014).

安全和危害

Specific safety and hazard information for “[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl” is not available in the current literature3.

未来方向

The future directions for research on “[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. However, specific future directions are not outlined in the available literature.

Please note that this analysis is based on the currently available information and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

属性

InChI |

InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLWKMCEFYZLTC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]([C@H](C(N1[O])(C)C)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618936 | |

| Record name | [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

CAS RN |

691364-98-4 | |

| Record name | [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

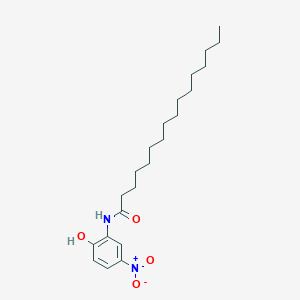

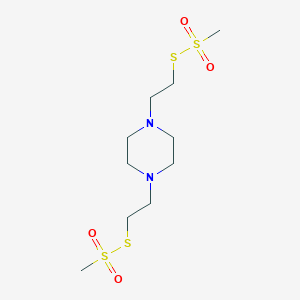

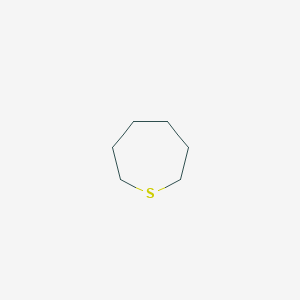

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)